4-(Dimethylamino)butyl 4-iodobenzoate
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Overview
Description
4-(Dimethylamino)butyl 4-iodobenzoate is an organic compound with the molecular formula C13H18INO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and the aromatic ring is substituted with an iodine atom and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)butyl 4-iodobenzoate typically involves the esterification of 4-iodobenzoic acid with 4-(dimethylamino)butanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)butyl 4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-iodobenzoic acid and 4-(dimethylamino)butanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, often in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Products may include oxidized forms of the dimethylamino group or the aromatic ring.
Reduction: Reduced forms of the ester or aromatic ring.
Hydrolysis: 4-iodobenzoic acid and 4-(dimethylamino)butanol.
Scientific Research Applications
4-(Dimethylamino)butyl 4-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)butyl 4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar structure but lacks the butyl ester group.
4-Iodobenzyl alcohol: Similar aromatic ring substitution but with a hydroxyl group instead of the ester.
4-(Dimethylamino)benzylidene-4-acetamideaniline: Contains a similar dimethylamino group but with different substituents on the aromatic ring.
Uniqueness
4-(Dimethylamino)butyl 4-iodobenzoate is unique due to the combination of the dimethylamino group, the butyl ester, and the iodine atom on the aromatic ring
Properties
CAS No. |
827027-44-1 |
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Molecular Formula |
C13H18INO2 |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
4-(dimethylamino)butyl 4-iodobenzoate |
InChI |
InChI=1S/C13H18INO2/c1-15(2)9-3-4-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
CNJRBNDJIXOIGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCOC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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